5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride
Description
Properties
IUPAC Name |
6-bromo-1H-benzimidazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3.ClH/c8-4-1-2-5-6(3-4)11-7(9)10-5;/h1-3H,(H3,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSWGGZVBLYGLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-diaminobenzene and 5-bromoisatin.
Cyclization Reaction: The reaction between 1,2-diaminobenzene and 5-bromoisatin under acidic conditions leads to the formation of 5-bromo-1H-benzo[d]imidazol-2-amine.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides.
Oxidation Reactions: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:
Substitution Products: Various substituted benzimidazoles.
Oxidation Products: Benzimidazole N-oxides.
Reduction Products: Benzimidazole amines.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : The compound exhibits inhibitory activity against various kinases involved in cancer cell proliferation, suggesting its potential as an anticancer agent. Studies have shown that it can inhibit cancer cell growth in vitro, particularly against breast (MCF-7) and lung (A-549) cancer cell lines .
- Antimicrobial Properties : It has demonstrated effectiveness against certain bacterial strains, indicating potential for developing new antimicrobial therapies.
2. Biochemical Research
- Enzyme Inhibition : Research has focused on its interactions with biological macromolecules, particularly as an enzyme inhibitor. This property is crucial for understanding its therapeutic potential and guiding future drug development efforts .
- Neurological Applications : Its ability to cross the blood-brain barrier opens avenues for treating neurological disorders, although more research is needed to explore this application fully.
3. Organic Synthesis
- The compound serves as a versatile building block in organic synthesis, allowing researchers to create more complex molecules. Its derivatives can lead to various substituted benzimidazoles and other bioactive compounds .
Case Studies
Mechanism of Action
The mechanism of action of 5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and proteins, altering their activity.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to changes in cell function and viability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Halogen Variants
6-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride (CAS 1381940-76-6) differs in bromine placement (6-position vs. 5-position). This positional isomer exhibits a molecular weight of 248.51 g/mol and distinct hazard profiles (H302: harmful if swallowed; H315: skin irritation) . Computational studies suggest that bromine positioning alters electronic distributions, impacting reactivity and NLO properties .
5-Iodo-1H-benzo[d]imidazol-2-amine (CAS 2818-70-4) replaces bromine with iodine, increasing molecular weight (335.07 g/mol vs. 248.51 g/mol) and polarizability.
5-Chloro-1H-benzo[d]imidazol-2-amine shares a similar structure but with chlorine at the 5-position. Chlorine’s higher electronegativity may improve solubility in polar solvents but reduce lipophilicity compared to bromine .
Table 1: Halogenated Benzimidazole Derivatives
Substituted Derivatives
N-Aryl Derivatives (1a–1f) :
- 1a (5-Bromo-1-p-tolyl-1H-benzo[d]imidazol-2-amine) : Incorporates a p-tolyl group, increasing hydrophobicity (logP ~2.8) and improving antimicrobial activity against Gram-positive bacteria .
- 1b (5-Bromo-1-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine) : The methoxy group enhances electron density, boosting NLO response (hyperpolarizability β = 1.2 × 10⁻³⁰ esu) .
- 1c (5-Bromo-1-(3-chlorophenyl)-1H-benzo[d]imidazol-2-amine) : Chlorine at the 3-position introduces steric hindrance, reducing reaction yields (65% vs. 85% for 1a) .
Acetamide-Protected Derivatives (2a–2f) :
Protecting the 2-amine group with acetyl (e.g., N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide (2) ) stabilizes the compound during synthesis. Derivatives like 2a–2f show moderated reactivity, enabling selective C–N bond formation .
Table 2: Key N-Aryl Derivatives of 5-Bromo-1H-benzo[d]imidazol-2-amine
Functionalized Benzimidazoles
Thiadiazole Hybrids (e.g., N-((1H-benzo[d]imidazol-2-yl)methyl)-5-phenyl-1,3,4-thiadiazol-2-amine) :
These hybrids exhibit dual pharmacological activity, combining benzimidazole’s antimicrobial properties with thiadiazole’s kinase inhibition. Melting points range from 175–224°C, higher than brominated analogs due to increased molecular rigidity .
Piperidinyl-Oxadiazole Derivatives (e.g., Compound 72) : Bulkier substituents like piperidinyl and oxadiazole groups enhance binding to bacterial MurA enzymes (IC₅₀ = 0.8 µM), outperforming simpler brominated benzimidazoles .
Biological Activity
5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride is a synthetic compound with the molecular formula C7H7BrClN3 and a molecular weight of 248.51 g/mol. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and potential neurological applications. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and applications.
This compound is typically encountered as a hydrochloride salt, enhancing its solubility in aqueous solutions. The presence of a bromine atom at the 5-position and an amino group at the 2-position contributes to its reactivity and biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit various kinases involved in cancer cell proliferation and survival. For instance, studies have demonstrated its effectiveness against several cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Table 1: Inhibitory Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Inhibition of PI3K/Akt pathway |
| A549 (Lung Cancer) | 3.8 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 4.5 | Cell cycle arrest in G2/M phase |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.025 | Strong inhibition |
| Escherichia coli | 0.019 | Complete death within 8 hours |
| Pseudomonas aeruginosa | 0.045 | Moderate inhibition |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The bromine atom enhances binding affinity to certain enzymes or receptors, leading to modulation of their activity. For example, it has been identified as a potent inhibitor of the TRPC5 channel, which plays a role in various physiological processes .
Case Studies
- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of benzimidazole, including this compound, were evaluated for their ability to inhibit cancer cell growth in vitro and in vivo models. The findings indicated significant tumor growth reduction in treated groups compared to controls .
- Antimicrobial Testing : Another study assessed the antimicrobial activity of various benzimidazole derivatives against clinical isolates of bacteria. The results highlighted that compounds similar to this compound exhibited promising antibacterial properties, particularly against resistant strains .
Q & A
Q. What are the optimal synthetic routes for 5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride, and how are intermediates characterized?
The compound is typically synthesized via condensation reactions involving substituted benzimidazole precursors. For example, brominated intermediates can be prepared by reacting 2-amino-benzimidazole derivatives with brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Key intermediates are characterized using:
- FTIR spectroscopy to confirm functional groups (e.g., C=N stretching at ~1611 cm⁻¹ for imidazole rings) .
- NMR spectroscopy (¹H and ¹³C) to verify regioselectivity and substitution patterns. For instance, aromatic protons in brominated derivatives appear as multiplets in the δ 7.36–8.35 ppm range .
- Mass spectrometry (HRMS) for molecular weight validation and fragmentation analysis .
Q. How can researchers ensure purity and stability of this compound during storage?
- Purity assessment : Use HPLC with UV detection (e.g., λ = 254 nm) and compare retention times against reference standards.
- Stability : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the hydrochloride salt. Short-term stability can be monitored via TLC (Rf = 0.65 in ethyl acetate/hexane) .
Q. What standard biological assays are applicable for preliminary evaluation of its bioactivity?
- Enzymatic inhibition : Use α-glucosidase or kinase assays (e.g., EGFR inhibition) with IC₅₀ determination via spectrophotometric methods .
- Antioxidant activity : DPPH radical scavenging assays, with results normalized to ascorbic acid controls .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives targeting specific receptors (e.g., EGFR)?
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite can predict binding modes. For example, docking studies of brominated benzimidazoles into EGFR’s ATP-binding pocket revealed hydrogen bonding with Met793 and hydrophobic interactions with Leu718 .
- ADMET prediction : Use SwissADME or ProTox-II to assess pharmacokinetic properties (e.g., bioavailability, BBB penetration) and toxicity risks .
Q. What experimental design strategies optimize reaction yields and selectivity?
- Factorial design : Apply 2^k factorial experiments to evaluate variables (temperature, catalyst loading, solvent polarity). For instance, a study on benzimidazole synthesis identified solvent polarity (DMF vs. ethanol) as the most critical factor for yield (p < 0.05) .
- Response surface methodology (RSM) : Optimize multi-step reactions by modeling interactions between parameters (e.g., bromination time vs. NBS concentration) .
Q. How should researchers address contradictions in bioactivity data across studies?
- Reproducibility checks : Validate assay conditions (e.g., enzyme batch, incubation time). For example, discrepancies in α-glucosidase inhibition may arise from variations in enzyme source (yeast vs. mammalian) .
- Structural validation : Re-characterize compounds using single-crystal X-ray diffraction to confirm regiochemistry. Crystal structures of brominated benzimidazoles often show planar aromatic systems with Br···π interactions influencing activity .
Q. What analytical techniques resolve structural ambiguities in halogenated benzimidazoles?
- X-ray crystallography : Determines absolute configuration and packing interactions. For example, C–Br bond lengths (~1.89 Å) and dihedral angles can distinguish positional isomers .
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded aromatic regions, critical for confirming substitution patterns .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
